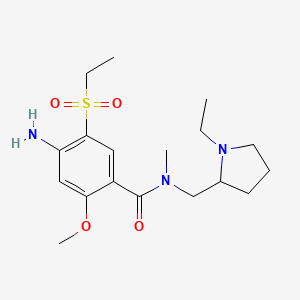
N-甲基阿米磺必利
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl Amisulpride, also known as LB-102, is a patented benzamide designed to be an improved version of amisulpride . Amisulpride is a dopamine D2 receptor antagonist used in the treatment of acute and chronic schizophrenia, and in the prevention and treatment of postoperative nausea and vomiting in adults .
Synthesis Analysis
The synthesis of amisulpride involves methylation of 4-amino-salicylic-acid with dimethyl sulphate and base, optionally in presence of TBAB to obtain 4-amino-2-methoxy methyl benzoate. The next step is the oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or 4-amino-2-methoxy-5-ethyl thio methyl benzoate with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate .Molecular Structure Analysis
The molecular formula of N-Methyl Amisulpride is C18H29N3O4S . It is a more lipophilic version of amisulpride, designed to improve on amisulpride’s low permeability across the blood-brain barrier .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of amisulpride include methylation and oxidation .Physical And Chemical Properties Analysis
Amisulpride has a molecular weight of 369.479, and its chemical formula is C17H27N3O4S . The physical and chemical properties of N-Methyl Amisulpride are expected to be similar but slightly different due to the additional methyl group.科学研究应用
Treatment of Schizophrenia
“N-Methyl Amisulpride”, also known as LB-102, is an improved version of amisulpride . Amisulpride is a well-known antipsychotic drug used to treat schizophrenia . It is a highly selective antagonist of dopamine D2 and D3 receptors . The unique receptor pharmacology of amisulpride makes it effective for both positive and negative symptoms of schizophrenia .
Improvement in Social Functioning and Quality of Life
Amisulpride can bring about additional improvement in the social functioning and quality of life of patients with schizophrenia . This is a significant advantage as schizophrenia often impacts a patient’s ability to interact socially and maintain a good quality of life.
Low Potential for Weight Gain
Amisulpride has one of the lowest potentials for weight gain among all antipsychotic agents . This is an important consideration as weight gain is a common side effect of many antipsychotic medications.
Lower Use of Anti-Parkinsonian Medication
Amisulpride is associated with lower use of anti-parkinsonian medication . This suggests that amisulpride may have a lower risk of causing parkinsonian side effects, which are common with many antipsychotic drugs.
Tolerability in terms of Anxiety and Insomnia
Amisulpride is well tolerated in terms of anxiety and insomnia . This is beneficial as these are common issues in patients with schizophrenia.
Treatment of Predominantly Negative Symptoms
Amisulpride benefits patients with negative symptoms, and is the only antipsychotic to demonstrate efficacy in patients with predominantly negative symptoms .
Long-term Efficacy
Amisulpride maintains its efficacy when used for medium-/long-term treatment, as demonstrated in studies of up to 12 months .
Adjunct to Clozapine Treatment
Amisulpride has the best evidence as an effective adjunct to clozapine treatment . This is particularly useful in cases where clozapine alone is not fully effective.
作用机制
Target of Action
N-Methyl Amisulpride, also known as LB-102, is a small molecule drug that primarily targets the 5-HT7 receptor , D2 receptor , and D3 receptor . These receptors are part of the dopamine and serotonin neurotransmitter systems, which play crucial roles in mood regulation, reward, and cognition.
Mode of Action
N-Methyl Amisulpride acts as an antagonist at these receptors, meaning it binds to them and blocks their activity . Specifically, it works as a dopamine D2 and D3 receptor antagonist , reducing the signaling of dopamine, a neurotransmitter associated with reward and pleasure. It also acts as a 5-HT7 receptor antagonist , blocking the activity of the serotonin 7 (5-HT7) receptor .
Biochemical Pathways
By blocking the activity of these receptors, N-Methyl Amisulpride affects the dopamine and serotonin pathways in the brain. This can lead to changes in mood, cognition, and behavior. The effectiveness of N-Methyl Amisulpride in treating psychiatric disorders is believed to stem from its blockade of the presynaptic dopamine D2 receptors, which regulate the release of dopamine into the synapse . By blocking these receptors, N-Methyl Amisulpride increases dopamine concentrations in the synapse .
Pharmacokinetics
Following oral administration, Amisulpride, the parent compound of N-Methyl Amisulpride, is rapidly absorbed with an absolute bioavailability of 48% . It undergoes minimal metabolism, and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive and account for approximately 4% of the dose .
Result of Action
The molecular and cellular effects of N-Methyl Amisulpride’s action involve changes in neurotransmitter activity in the brain. By blocking dopamine D2 and D3 receptors, it reduces dopamine signaling, which can alleviate symptoms of schizophrenia and other psychiatric disorders . By blocking 5-HT7 receptors, it may also have antidepressant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methyl Amisulpride. For instance, photodegradation, a process triggered by exposure to light, can affect the stability of psychiatric drugs, including amisulpride . Therefore, the storage conditions of the drug can impact its efficacy. Furthermore, individual factors such as age, sex, and dose can contribute to the interpatient variability in amisulpride plasma/serum concentration .
未来方向
LB-102, or N-Methyl Amisulpride, is being developed as an improved version of amisulpride for the treatment of schizophrenia . A Phase 1b clinical trial has been conducted to evaluate the dopamine receptor occupancy of LB-102 in healthy subjects using positron emission tomography (PET) . The goal of this study was to confirm dopamine target engagement and assist in dose selection for an upcoming Phase 2 study in acute schizophrenia patients .
属性
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIJXXZFCRLES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Amisulpride | |
CAS RN |
1391054-22-0 |
Source


|
| Record name | N-Methyl amisulpride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL AMISULPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM73EV997H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



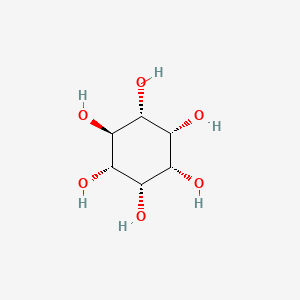
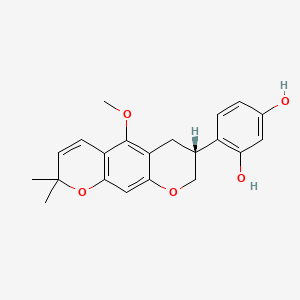
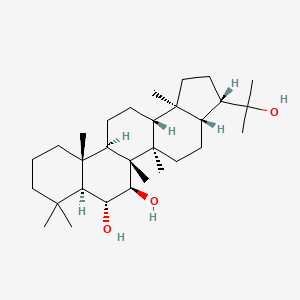
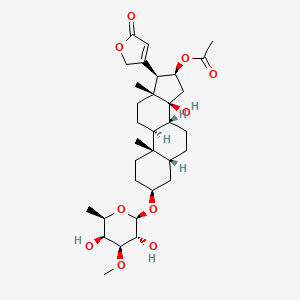
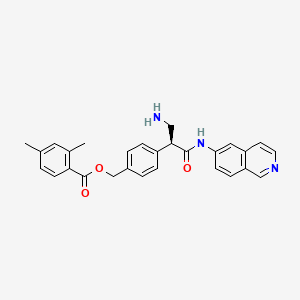
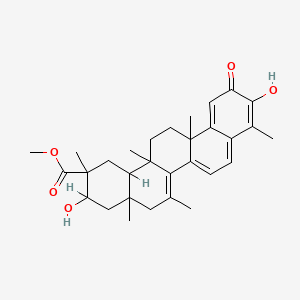

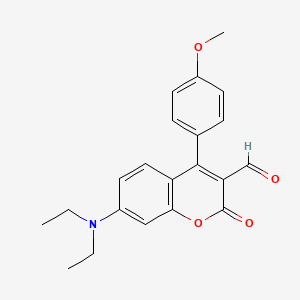
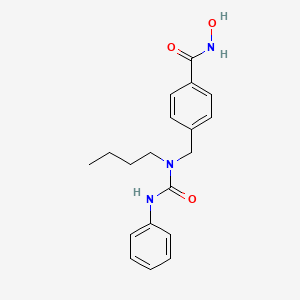
![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)